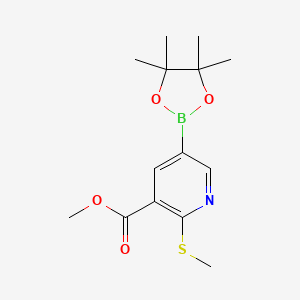
1,1,2,2-Tetrachloro-1,2-dinitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrachloro-1,2-dinitroethane is a chlorinated nitroalkane with the chemical formula C2Cl4N2O4. It is known for its potent lachrymatory (tear-producing) and pulmonary effects, making it significantly more toxic than chloropicrin . This compound is primarily used as a fumigant due to its high toxicity .
Métodos De Preparación
1,1,2,2-Tetrachloro-1,2-dinitroethane is synthesized through the nitration of tetrachloroethylene. The nitration process involves the use of dinitrogen tetroxide or fuming nitric acid as nitrating agents . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction.
Análisis De Reacciones Químicas
1,1,2,2-Tetrachloro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of different chlorinated and nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide for substitution reactions.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrachloro-1,2-dinitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated and nitro compounds.
Biology: Due to its toxic properties, it is studied for its effects on biological systems, particularly its impact on respiratory and ocular tissues.
Medicine: Research into its toxicological effects helps in understanding the mechanisms of chemical warfare agents and developing antidotes.
Industry: It is used as a fumigant to control pests in agricultural settings.
Mecanismo De Acción
The toxic effects of 1,1,2,2-Tetrachloro-1,2-dinitroethane are primarily due to its ability to produce reactive oxygen species (ROS) and disrupt cellular function. The compound targets the respiratory system, causing irritation and damage to the pulmonary tissues. It also affects the eyes, leading to severe tearing and discomfort. The molecular pathways involved include oxidative stress and inflammation, which contribute to its toxic effects.
Comparación Con Compuestos Similares
1,1,2,2-Tetrachloro-1,2-dinitroethane can be compared with other chlorinated nitroalkanes such as:
Chloropicrin: Less toxic than this compound but also used as a fumigant.
Trifluoronitrosomethane: Another toxic compound with similar lachrymatory effects.
Trichloronitrosomethane: Shares similar chemical properties and uses but differs in toxicity levels.
This compound stands out due to its higher toxicity and effectiveness as a fumigant, making it a compound of interest in both scientific research and industrial applications.
Propiedades
Número CAS |
67226-85-1 |
|---|---|
Fórmula molecular |
C2Cl4N2O4 |
Peso molecular |
257.8 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloro-1,2-dinitroethane |
InChI |
InChI=1S/C2Cl4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
Clave InChI |
VDUMCAJVLOJOCK-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])(Cl)Cl)([N+](=O)[O-])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


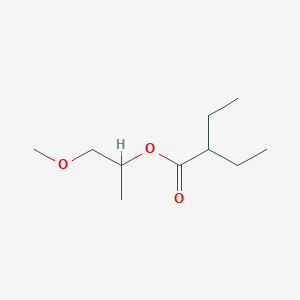

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
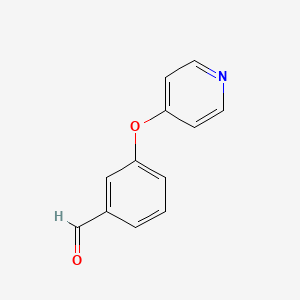

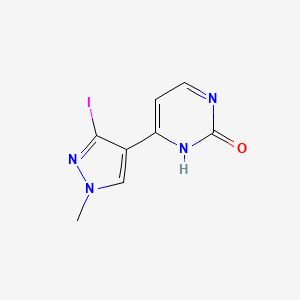
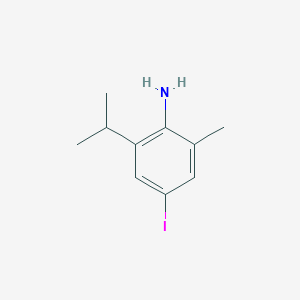
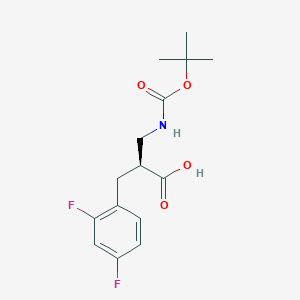
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
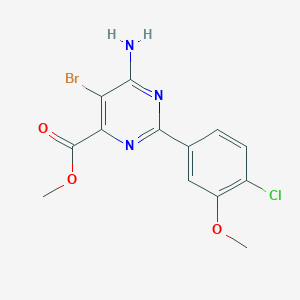
![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
